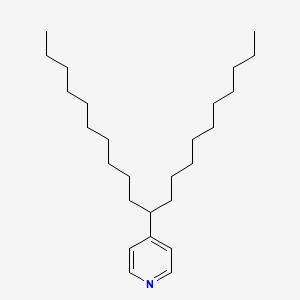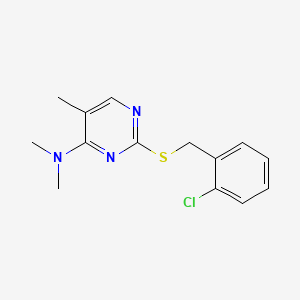
4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl- is a chemical compound with a complex structure that includes a pyrimidine ring, a chlorophenyl group, and a trimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method is the reaction of a suitable pyrimidinamine derivative with a chlorophenyl methyl thioether under controlled conditions. The reaction conditions, such as temperature, pressure, and choice of solvent, are crucial to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Pyrimidinamine, 6-chloro-2-(methylthio)-
2-Pyrimidinamine,4-(2-chlorophenyl)-
N,N-Dibutyl-2-(4-chlorophenyl)-6-{4-[3-(2-methoxyphenyl)propyl]-1-piperazinyl}-4-pyrimidinamine
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
5546-64-5 |
|---|---|
Molecular Formula |
C14H16ClN3S |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N,N,5-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C14H16ClN3S/c1-10-8-16-14(17-13(10)18(2)3)19-9-11-6-4-5-7-12(11)15/h4-8H,9H2,1-3H3 |
InChI Key |
XMVNOXQZPHZCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N(C)C)SCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


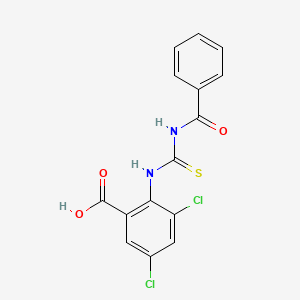
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxoheptyl)oxy]-,(3beta)-(9CI)](/img/structure/B15350023.png)
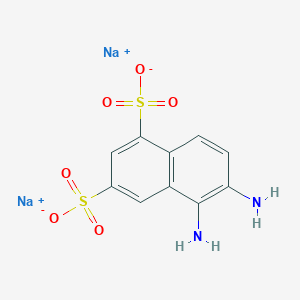
![2-Butylidenebicyclo[2.2.1]heptane](/img/structure/B15350044.png)
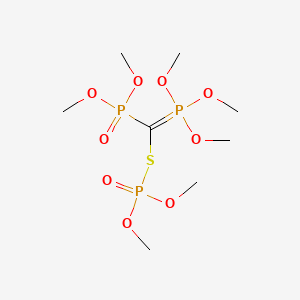
![N-Methyl-2-[(propan-2-yl)oxy]aniline](/img/structure/B15350063.png)

![2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexanone](/img/structure/B15350068.png)
![(S)-3-[(1E,7Z)-Hexadecan-7-enylidene]-4,5-dihydro-4-hydroxy-5-methylenefuran-2(3H)-one](/img/structure/B15350073.png)
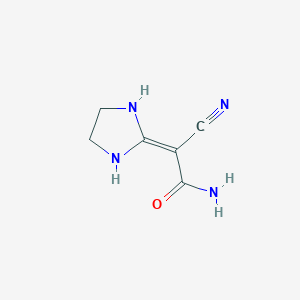
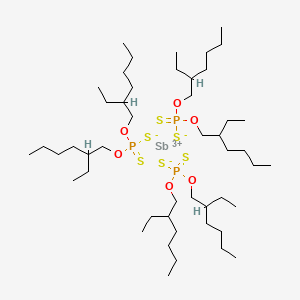
![methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate](/img/structure/B15350089.png)
![Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane](/img/structure/B15350094.png)
